2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid
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Overview
Description
2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-2-carboxylic acid is a compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a carboxylic acid functional group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-2-carboxylic acid typically involves the reaction of (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid with di-tert-butyl dicarbonate . This reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the Boc-protected amino acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are often used in peptide synthesis.
Major Products Formed
Deprotection: The major product is the free amino acid derivative.
Substitution: The major products are amides or peptides, depending on the reactants used.
Scientific Research Applications
2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid
- (2S)-2-(tert-Butoxycarbonyl)amino-3-(4-(tert-butoxycarbonyl)amino methyl phenyl)propanoic acid
Uniqueness
2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its biphenyl structure, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of pharmaceuticals where precise control over molecular geometry is required.
Biological Activity
2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C18H19NO4
- Molecular Weight : 313.35 g/mol
- CAS Number : 904086-02-8
Synthesis
The synthesis of this compound typically involves the protection of the amine group using a tert-butoxycarbonyl (Boc) group. This method allows for selective reactions at other functional groups without affecting the amine's reactivity.
Research indicates that compounds with a biphenyl structure often exhibit interactions with various biological targets, including enzymes and receptors. The presence of the carboxylic acid and amine functionalities in this compound suggests potential activity in modulating enzyme functions or acting as substrates for amino acid transport systems.
In Vitro Studies
In vitro studies have shown that derivatives of biphenyl compounds can exhibit:
- Antiviral Activity : Some analogs have demonstrated effectiveness against viral infections by inhibiting viral replication mechanisms.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to reduce inflammation markers in cell cultures.
Study | Compound | Activity | Reference |
---|---|---|---|
1 | This compound | Antiviral | |
2 | Related biphenyl derivatives | Anti-inflammatory |
In Vivo Studies
Animal model studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. For instance, compounds with similar structures have been evaluated for their biodistribution and tumor uptake in cancer models.
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral properties of biphenyl derivatives, it was found that certain compounds exhibited significant inhibition of viral replication in vitro. The mechanism was attributed to interference with viral entry or replication processes.
Case Study 2: Anti-inflammatory Response
Another investigation focused on the anti-inflammatory properties of related compounds showed that they could reduce pro-inflammatory cytokines in human cell lines. This suggests that this compound may also possess similar therapeutic effects.
Properties
Molecular Formula |
C18H19NO4 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-11-7-6-9-13(15)12-8-4-5-10-14(12)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
GPSMEPUFDKKJKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.